Cyclopropylamine

Vue d'ensemble

Description

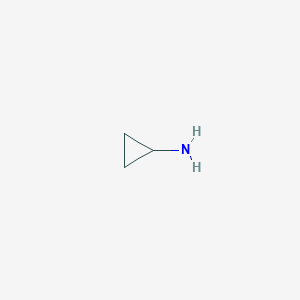

Cyclopropylamine is a primary aliphatic amine with the molecular formula C₃H₇N. It consists of a cyclopropane ring bearing a single amino substituent. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropylamine can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a dehydrating agent. Another method includes the reduction of cyclopropyl cyanide using lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced via the Hoffmann rearrangement of cyclopropylcarboxamide. This process involves the treatment of cyclopropylcarboxamide with bromine and a strong base, such as sodium hydroxide, to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to cyclopropylmethanamine using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents.

Major Products:

Oxidation: this compound oxide.

Reduction: Cyclopropylmethanamine.

Substitution: Various substituted cyclopropyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Antibiotics

Cyclopropylamine is primarily recognized for its role as an intermediate in the synthesis of fluoroquinolone antibiotics, such as Ciprofloxacin , which is listed among the WHO's Essential Medicines. Other derivatives like Gatifloxacin , Moxifloxacin , and Garenoxacin also incorporate the cyclopropylamino moiety, enhancing their antibacterial properties .

1.2 Cancer Treatment

Recent studies have explored this compound derivatives as potential inhibitors of the human epidermal growth factor receptor (HER2), a critical target in breast cancer therapy. Molecular docking studies revealed that certain derivatives, such as N-cyclopropyl-4-methoxybenzamide , exhibit strong binding affinities, suggesting their potential as effective therapeutic agents against HER2-positive breast cancer .

Agrochemicals

This compound is utilized in the formulation of insecticides, particularly Cyromazine , which acts as a triazine insect growth regulator. This compound regulates insect growth by inhibiting chitin synthesis, making it an essential tool in pest control strategies .

Materials Science

3.1 Photocurable Adhesives

This compound has been investigated for its role in the development of UV-curable adhesives. These adhesives demonstrate unique properties such as rapid curing upon exposure to UV light, leading to strong bonding capabilities suitable for various applications in manufacturing and construction .

3.2 Molecularly Imprinted Polymers (MIPs)

In sensor technology, this compound has been employed for functionalizing quartz crystal microbalance (QCM) sensors. The combination of MIPs with QCM enhances sensitivity and specificity in detecting target compounds, showcasing this compound's utility in biosensing applications .

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions:

- Intermolecular Reactions : Cyclopropylamines can participate in [3+2] cycloadditions and other transformations that yield valuable products for pharmaceutical development .

- Metal Complexes : It has been used to synthesize platinum complexes that exhibit interesting biochemical properties, further expanding its application scope .

Table 1: Key Applications of this compound

| Application Area | Specific Use | Notable Compounds/Products |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibiotics | Ciprofloxacin, Gatifloxacin |

| Cancer treatment | N-cyclopropyl-4-methoxybenzamide | |

| Agrochemicals | Insecticides | Cyromazine |

| Materials Science | UV-curable adhesives | Various industrial adhesives |

| Sensor technology | Functionalized QCM sensors | |

| Chemical Synthesis | Organic synthesis | Platinum complexes |

Table 2: Binding Energies of this compound Derivatives Against HER2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| N-cyclopropyl-4-methoxybenzamide (1C) | -5.86 |

| 3,4-dichloro-N-cyclopropylbenzamide (1E) | -5.50 |

| 2-chloro-N-cyclopropylbenzamide (1F) | -5.29 |

Case Studies

Case Study 1: Development of HER2 Inhibitors

A recent study utilized molecular docking to evaluate various cyclopropyl amine derivatives against HER2 receptors. The results indicated that these derivatives could serve as promising candidates for developing targeted therapies for breast cancer due to their enhanced binding affinities compared to traditional compounds .

Case Study 2: Application in Insect Growth Regulation

The application of this compound in synthesizing Cyromazine has been pivotal in agricultural practices to control pest populations effectively while minimizing environmental impact. The compound's mechanism involves disrupting chitin synthesis, which is crucial for insect development .

Mécanisme D'action

Cyclopropylamine inactivates cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at the nitrogen atom, followed by scission of the cyclopropane ring. This leads to covalent modification of the enzyme, rendering it inactive. It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

Comparaison Avec Des Composés Similaires

Cyclobutylamine: Similar in structure but with a four-membered ring.

Cyclopentylamine: Contains a five-membered ring.

Cyclohexylamine: Features a six-membered ring.

Comparison: Cyclopropylamine is unique due to its three-membered ring, which imparts significant ring strain and reactivity compared to its larger ring analogs. This ring strain makes this compound more reactive in certain chemical reactions, providing distinct advantages in synthetic applications .

This compound’s unique structural and chemical properties make it a valuable compound in various fields, from organic synthesis to pharmaceutical research. Its ability to undergo diverse chemical reactions and its role in enzyme inhibition highlight its significance in scientific research and industrial applications.

Activité Biologique

Cyclopropylamine (CPA) is a cyclic amine with significant biological activity and potential therapeutic applications. This article delves into the compound's biological properties, focusing on its anticancer activity, metabolic pathways, and antimicrobial efficacy, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a three-membered cyclopropyl ring attached to an amine group. Its unique structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. A notable study synthesized a series of this compound-containing cyanopyrimidine derivatives, evaluating their anticancer properties against 60 cancer cell lines. The findings indicated that certain derivatives exhibited potent activity, particularly against leukemia and lung cancer cell lines.

Key Findings:

- Potent Compounds : Compounds VIIb, VIIi, and VIIm showed IC values of 2.25 µM, 1.80 µM, and 6.08 µM, respectively, demonstrating significant inhibition of cancer cell growth while sparing normal cells (HEK-293) .

- LSD1 Inhibition : The same compounds also displayed strong inhibition of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy, indicating their dual mechanism of action .

| Compound | IC (µM) | Cell Line Tested | LSD1 Inhibition (%) |

|---|---|---|---|

| VIIb | 2.25 | MOLT-4 | 40 |

| VIIi | 1.80 | A549 | 40 |

| VIIm | 6.08 | HCT-116 | 40 |

Metabolic Pathways

This compound undergoes metabolic transformations primarily through cytochrome P450 enzymes. Research indicates that its oxidation can lead to the formation of reactive intermediates, which may contribute to hepatotoxicity in certain contexts . Understanding these metabolic pathways is crucial for evaluating the safety profile of this compound-based therapeutics.

Metabolic Insights:

- Reactive Metabolites : Studies have shown that this compound can be oxidized to reactive metabolites that may form covalent adducts with hepatic proteins, leading to tissue damage .

- Drug Interaction Potential : The compound's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could affect the pharmacokinetics of co-administered medications .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. One study reported the synthesis of a thiazolidinone derivative containing this compound, which was evaluated for its antimicrobial efficacy against various bacterial strains.

Antimicrobial Efficacy:

- The synthesized compound demonstrated differential antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics like ciprofloxacin and clotrimazole .

| Compound Name | MIC (µM) | Activity Against |

|---|---|---|

| 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | 752.13 | Candida albicans |

| Ciprofloxacin | 0.75 | Reference strain |

| Clotrimazole | 5.8 | Reference strain |

Propriétés

IUPAC Name |

cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDQJBWANPRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061099 | |

| Record name | Cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-30-0 | |

| Record name | Cyclopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PR8XTH1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cyclopropylamine acts as a mechanism-based inhibitor of MAO. Upon oxidation by the enzyme, a reactive this compound radical cation is formed. This radical undergoes ring opening to generate a carbon-centered radical that then attacks the enzyme's active site, leading to irreversible inactivation. [, , ]

A: Similar to MAO, this compound derivatives can irreversibly inhibit the histone demethylase LSD1. This inhibition is time-dependent and likely involves the formation of a reactive intermediate that covalently modifies the FAD cofactor within the LSD1 active site. [, ]

A: The molecular formula of this compound is C3H7N, and its molecular weight is 57.10 g/mol. [, ]

A: Yes, the microwave spectrum of this compound provides information about its conformational preferences, dipole moment, and quadrupole coupling constants. The nitrogen-14 quadrupole coupling constants have been accurately determined. [, ]

A: Yes, studies have shown that this compound can be grafted onto silicon (100) hydride surfaces using UV photoionization. This process leads to the formation of thin films with varying hydrophilicity depending on the grafting conditions. []

A: Yes, computational studies have been used to investigate the conformational preferences and basicity of fluorinated cyclopropylamines. These studies have shown that the fluorine substituent significantly influences the electronic structure and basicity of the amine group. [, ]

A: Studies on trans-2-phenylthis compound (tranylcypromine) analogues have shown that the stereochemistry of the cyclopropyl ring and substituents significantly influences their potency and selectivity for MAO-A and MAO-B. [, , ]

A: Yes, the rate of P450 inactivation by cycloalkylamines decreases as the ring size increases. This observation is consistent with the relative rates of ring opening for cycloalkyl-substituted aminium radicals. []

A: DCPA exhibits chemical instability and high aqueous solubility, which complicates its preparation, isolation, and purification. Innovative isolation procedures have been developed to address these challenges and minimize palladium residue. []

A: Risk assessment methodologies have been applied to this compound production to identify potential hazards and implement appropriate safety measures. These measures aim to minimize risks associated with handling and processing this compound. []

A: Yes, the oxidation of this compound derivatives by different enzymes can lead to distinct metabolic products. For example, while horseradish peroxidase oxidation of N-cyclopropyl-N-methylaniline results in ring-opened products, P450 oxidation yields cyclopropanone hydrate. [, ]

A: Yes, synthetic efforts have focused on preparing sugar derivatives bearing this compound moieties, and their biological activities are currently under investigation. []

A: Yes, the behavioral effects of the enantiomers of trans-2-(2,5-dimethoxy-4-methylphenyl)this compound (DMCPA) have been studied in cats and mice. The (-) enantiomer shows selective behavioral effects and elicits hyperthermia in rabbits. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.